molecular formula C14H12BrNO4S B13130699 (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid

(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid

Cat. No.: B13130699
M. Wt: 370.22 g/mol
InChI Key: AAMMHGXIMZVDDB-ZDUSSCGKSA-N
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Description

(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid is a chiral compound that features a bromophenyl group and a sulfonamido group attached to a phenylacetic acid backbone

Preparation Methods

The synthesis of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonamide and phenylacetic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamido group to an amine.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired transformation.

    Major Products: Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other sulfonamido derivatives and phenylacetic acid derivatives.

    Uniqueness: The presence of the bromophenyl group and the specific chiral configuration contribute to its unique chemical and biological properties.

    List of Similar Compounds: Examples of similar compounds include (S)-2-((4-Chlorophenyl)sulfonamido)-2-phenylaceticacid and (S)-2-((4-Methylphenyl)sulfonamido)-2-phenylaceticacid.

Properties

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

(2S)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid

InChI

InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1

InChI Key

AAMMHGXIMZVDDB-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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